Product packaging for Liver-expressed antimicrobial peptide 2(Cat. No.:)

Liver-expressed antimicrobial peptide 2

Cat. No.: B1576173
Attention: For research use only. Not for human or veterinary use.
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Description

Liver-expressed antimicrobial peptide 2 is a useful research compound. . The purity is usually 95%.
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Properties

bioactivity

Antimicrobial

sequence

MTPFWRGVSLRPIGASCRDDSECITRLCKKRRCSLSVAQE

Origin of Product

United States

Scientific Research Applications

Metabolic Regulation

1.1 Ghrelin Antagonism

LEAP2 functions as a ghrelin receptor antagonist, inhibiting the effects of ghrelin, a hormone that stimulates appetite and growth hormone secretion. This antagonistic action has implications for obesity management:

  • Increased LEAP2 Levels in Obesity: Studies show that circulating levels of LEAP2 increase in individuals with obesity and decrease during caloric restriction, suggesting its role in energy balance regulation .
  • Impact on Food Intake: In animal models, administration of LEAP2 has been shown to reduce food intake and improve postprandial glucose tolerance, indicating its potential utility in treating obesity and type 2 diabetes mellitus (T2D) .

1.2 Bariatric Surgery Outcomes

Research indicates that bariatric surgeries, such as vertical sleeve gastrectomy (VSG), elevate LEAP2 levels while reducing ghrelin production, contributing to weight loss and improved metabolic health .

Study Findings Implications
Ge et al. (2018)Increased LEAP2 post-VSG in obese micePotential target for obesity treatment
Sakai et al. (2021)Elevated LEAP2 in cerebrospinal fluid during bacterial meningitisPossible role in immune response modulation

Immune Response

LEAP2's antimicrobial properties make it a key player in the immune system:

  • Antimicrobial Activity: LEAP2 exhibits activity against various pathogens, including bacteria and fungi . This positions it as a candidate for developing new antimicrobial therapies.
  • Role in Inflammation: By modulating immune responses, LEAP2 may help manage inflammatory conditions and infections .

Clinical Applications

3.1 Obesity and Type 2 Diabetes

The dual role of LEAP2 in regulating appetite and glucose metabolism makes it a promising candidate for clinical applications:

  • Weight Management: Its ability to antagonize ghrelin suggests that enhancing LEAP2 levels could aid weight loss efforts .
  • Diabetes Management: Studies indicate that LEAP2 administration can improve glycemic control, highlighting its potential as a therapeutic agent for T2D .

3.2 Neurological Disorders

Recent investigations have identified elevated levels of LEAP2 in cerebrospinal fluid among patients with bacterial meningitis, suggesting a role in central nervous system responses to infection . This finding opens avenues for exploring LEAP2's therapeutic potential in neuroinflammatory conditions.

Preparation Methods

Isolation of LEAP2 from Biological Sources

The initial preparation of LEAP2 involves isolating the peptide from human blood ultrafiltrate or hemofiltrate, leveraging its presence as a circulating peptide in plasma.

  • Source Material : Human blood ultrafiltrate or hemofiltrate is used as the starting material, which contains low-molecular-weight peptides including LEAP2.
  • Chromatographic Purification : LEAP2 is isolated using a sequence of chromatographic steps:
    • Ion-exchange chromatography to separate peptides based on charge.
    • Reverse-phase high-performance liquid chromatography (RP-HPLC) to further purify based on hydrophobicity.
    • Capillary zone electrophoresis for final purity assessment.
  • Mass Spectrometry and Sequencing : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass, while Edman degradation sequencing determines the amino acid sequence, particularly identifying the mature forms of LEAP2 (e.g., residues 38–77, 44–77).

Molecular Cloning and Recombinant Expression

To prepare LEAP2 in larger quantities for functional and structural studies, molecular cloning of its cDNA and recombinant expression are employed.

  • cDNA Cloning : The LEAP2 gene, located on human chromosome 5q31, encodes a 77-amino acid precursor protein. Cloning involves:
    • Isolation of mRNA from liver tissue.
    • Reverse transcription to cDNA.
    • PCR amplification using LEAP2-specific primers.
  • Splicing Variants : Multiple alternatively spliced mRNA variants exist, producing different LEAP2 isoforms. The major transcript encodes the 77-residue precursor.
  • Expression Systems : Recombinant LEAP2 can be expressed in bacterial or eukaryotic systems, with subsequent purification to obtain the mature peptide.
  • Post-translational Processing : The precursor undergoes cleavage by furin-like endoproteases to remove the signal peptide (residues 1–22) and an additional segment (residues 23–37), yielding the mature peptide (residues 38–77).

Chemical Synthesis and Folding

Synthetic production of LEAP2 peptides is an alternative preparation method, especially for variants and modified forms.

  • Solid-phase Peptide Synthesis (SPPS) : The mature LEAP2 peptide and its variants can be chemically synthesized using SPPS, allowing incorporation of disulfide bonds and specific amino acid modifications.
  • Disulfide Bond Formation : LEAP2 contains two disulfide bonds crucial for structural stability:
    • Between Cys54 and Cys65.
    • Between Cys60 and Cys70.
  • Folding Protocols : After synthesis, oxidative folding is performed to form the correct disulfide bridges, often using redox buffers containing reduced and oxidized glutathione or cysteine/cystine pairs.
  • Purification : The folded peptide is purified by RP-HPLC, and correct folding is confirmed by mass spectrometry and functional assays.

Characterization of LEAP2 Molecular Forms

LEAP2 exists in multiple circulating forms differing in amino-terminal and carboxy-terminal lengths, which are prepared and characterized as follows:

LEAP2 Variant Amino Acid Residues Molecular Weight (kDa) Notes on Preparation and Activity
Precursor 1–77 ~8.814 Synthesized as propeptide; requires processing
Mature form 38–77 ~4.585 Major active form after furin cleavage
Variants 39–77, 43–77, 48–77, 48–73, 48–75, 46–76, 48–76 Variable Isolated by chromatography; differ in processing and activity
  • Mass spectrometry and sequencing confirm the identity of these variants.
  • The largest mature form (38–77) exhibits dose-dependent antimicrobial activity.
  • Smaller truncated forms retain the core disulfide-stabilized structure, essential for biological function.

Functional Assays and Activity Testing

Preparation of LEAP2 also involves functional validation through antimicrobial and receptor-binding assays.

  • Antimicrobial Activity : Tested against Gram-positive and Gram-negative bacteria, as well as yeasts, using minimum inhibitory concentration (MIC) assays. Effective concentrations for antimicrobial activity are in the micromolar range (~5 µM), higher than physiological plasma levels.
  • GHSR Antagonism : LEAP2 inhibits the growth hormone secretagogue receptor with an IC50 of approximately 6 nM, indicating potent metabolic regulatory activity at physiological concentrations (~2 nM).
  • Membrane Interaction Studies : LEAP2’s positive charge facilitates binding to negatively charged bacterial membranes, disrupting them via pore formation, confirmed by biophysical assays.

Summary Table of Preparation Methods

Preparation Step Description Key Techniques Outcome
Isolation from Blood Ultrafiltrate Multi-step chromatographic purification from plasma Ion-exchange, RP-HPLC, capillary electrophoresis Purified native LEAP2 peptides
Molecular Cloning & Expression cDNA cloning from liver mRNA; recombinant expression PCR, cloning, bacterial/eukaryotic expression Large-scale LEAP2 production
Chemical Synthesis SPPS of mature peptide; oxidative folding for disulfides Solid-phase synthesis, redox folding Synthetic LEAP2 with correct structure
Characterization of Variants Mass spectrometry and sequencing of peptide variants ESI-MS, Edman degradation Identification of multiple LEAP2 forms
Functional Validation Antimicrobial and receptor-binding assays MIC assays, receptor inhibition tests Confirmation of biological activity

Q & A

Q. What experimental methods are recommended to assess LEAP-2 expression levels across tissues in avian models?

Tissue-specific expression profiling of LEAP-2 can be conducted via quantitative real-time PCR (qPCR). For example, in ducks, total RNA is extracted from organs (liver, spleen, kidney, etc.), reverse-transcribed into cDNA, and normalized to housekeeping genes like GAPDH. This approach revealed higher LEAP-2 mRNA levels in the liver and intestinal tissues of Pekin ducks compared to muscle or lung . Ensure primer specificity and validate amplification efficiency using standard curves.

Q. How does LEAP-2 exert antimicrobial activity against Gram-positive and Gram-negative bacteria?

LEAP-2 disrupts bacterial cell envelopes via electrostatic interactions between its cationic residues and anionic microbial membranes. Disulfide bonds (Cys13 and Cys24 in humans) stabilize its structure, enhancing membrane permeabilization. For example, synthetic duck LEAP-2 demonstrated bactericidal effects against Salmonella and Staphylococcus by inducing cytoplasmic leakage, confirmed via electron microscopy . Use radial diffusion assays or minimal inhibitory concentration (MIC) tests to quantify activity.

Q. What molecular techniques are used to characterize LEAP-2 gene isoforms in teleost fish?

Isoform identification involves cDNA library screening, RACE-PCR for full-length sequences, and phylogenetic analysis. In rainbow trout (Oncorhynchus mykiss), two distinct LEAP-2 genes (Type I and II) were discovered, differing in cysteine motifs and expression patterns during bacterial challenge. ClustalW alignment and Tajima’s neutrality tests can assess evolutionary divergence .

Advanced Research Questions

Q. How can functional diversity in LEAP-2 (antimicrobial vs. metabolic roles) be reconciled across studies?

LEAP-2 exhibits species- and context-dependent roles. In rodents, LEAP-2 antagonizes the ghrelin receptor (GHSR-1a), regulating appetite and glucose metabolism, as shown via co-immunoprecipitation and in vivo GHSR-1a knockdown models . Conversely, in ducks and fish, its primary role is immune defense. To resolve contradictions, perform dual-function assays (e.g., antimicrobial activity + receptor binding) in the same model system.

Q. What advanced structural methods elucidate LEAP-2’s dynamic interactions with microbial membranes?

Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy reveal conformational changes upon membrane binding. Human LEAP-2 adopts a β-hairpin structure stabilized by disulfide bonds, which is critical for pore formation. Molecular dynamics simulations can model lipid bilayer interactions, as demonstrated in studies of sturgeon LEAP-2 . Pair these with mutagenesis (e.g., Cys→Ala substitutions) to validate functional domains.

Q. How does LEAP-2 expression respond to pathogen-associated molecular patterns (PAMPs) in aquaculture species?

In fish like redlip mullet (Liza haematocheila), LEAP-2A transcription is upregulated by poly(I:C) (a viral mimic) and Lactococcus garvieae infection. Use in vivo challenge models with time-course sampling, followed by qPCR or RNA-seq. For example, in blunt snout bream (Megalobrama amblycephala), LEAP-2 expression peaks at 24h post-Aeromonas hydrophila exposure .

Q. What bioinformatics tools are available for in silico design of LEAP-2-derived antimicrobial peptides (AMPs)?

The Antimicrobial Peptide Database (APD3) and CAMP provide sequence templates, physicochemical property calculators, and machine learning predictors (e.g., AMPredictor). For example, APD3’s “design module” optimizes charge (+2 to +7) and hydrophobicity (40–60%) while preserving conserved cysteine motifs . Validate designs via MIC assays and cytotoxicity screens (e.g., hemolysis in erythrocytes).

Methodological Challenges & Contradictions

Q. Why do interspecies variations in LEAP-2 iron-regulatory functions exist?

In mammals, LEAP-2 is indirectly linked to iron homeostasis via hepcidin (LEAP-1) crosstalk, as shown in USF2−/− mice with hepcidin deficiency and iron overload . However, in teleosts, LEAP-2 lacks this association. To explore, compare transcriptomic responses to iron chelators (e.g., deferoxamine) in murine vs. piscine hepatocytes.

Q. How can conflicting data on LEAP-2’s role in aging-associated phenotypes be addressed?

In aging mice, elevated LEAP-2 correlates with cognitive decline via ghrelin pathway suppression, as shown by ELISA and Morris water maze tests . However, its neuroprotective potential in infection models remains unclear. Use conditional knockout models (e.g., LEAP-2−/− mice) and dual RNA-seq to disentangle immune-metabolic interactions.

Tables for Key Findings

Species Key Function Methodology Reference
Duck (Anas platyrhynchos)Antimicrobial activity against Gram± bacteriaqPCR, radial diffusion assay, TEM
HumanGhrelin receptor antagonismCo-IP, GHSR-1a luciferase reporter assay
Rainbow TroutDual LEAP-2 isoforms (Type I/II)cDNA library screening, phylogenetic analysis
Russian SturgeonMembrane pore formationNMR, molecular dynamics simulations

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